molecular formula C15H17NO B2495051 2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one CAS No. 1534944-10-9

2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one

Cat. No. B2495051
CAS RN: 1534944-10-9
M. Wt: 227.307
InChI Key: CAEBUXHJRJLFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one , also known by its chemical formula C15H17NO , is a synthetic organic compound. It falls within the class of ketones and features a quinoline ring system. The compound’s IUPAC name reflects its structural arrangement: 2,2-dimethyl-1-(2-methylquinolin-6-yl)propan-1-one .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one consists of a quinoline moiety fused with a propanone group. The quinoline ring provides aromaticity, while the ketone group contributes to its reactivity. The SMILES notation for this compound is: CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C(C)(C) .


Physical And Chemical Properties Analysis

  • Storage : Sealed in a dry environment at room temperature

Scientific Research Applications

Ethylene Oligomerization

This compound has been used in the synthesis of N-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylaminonickel complexes, which have shown good activities toward ethylene oligomerization . The gem-dimethyl substituents have been found to positively influence the efficiency of these complexes .

Synthesis of Schiff Bases

2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one has been used in the Schiff base condensation with anilines to prepare a series of N-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylimines . These Schiff bases are important intermediates in organic synthesis and have a wide range of applications.

Catalysts in Petrochemical Industry

The compound has been used in the synthesis of nickel complexes that serve as precatalysts in ethylene reactivity, symbolizing a milestone of late-transition metal catalytic systems . These nickel complexes have revived nickel chemistry in the petrochemical industry, especially in the Shell Higher Olefin Process (SHOP) using a nickel catalyst .

Synthesis of NF-κB Inhibitors

Quinolin-2-yl derivatives, similar to 2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one, have been used in the synthesis of N-(tetrahydroquinolin-1-yl) amide compounds, which can act as NF-κB inhibitors . These inhibitors could be useful in anticancer drug research .

Retinoid Nuclear Modulators

Quinolin-2-yl derivatives have also been used in the synthesis of retinoid nuclear modulators . These modulators are important agents for the treatment of metabolic and immunological diseases .

Anti-inflammatory Agents

Compounds similar to 2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one have been used in the synthesis of lipopolysaccharide (LPS)-induced inflammatory mediators . These mediators might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Safety and Hazards

  • Safety Data Sheet : Link

properties

IUPAC Name

2,2-dimethyl-1-(2-methylquinolin-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-5-6-11-9-12(7-8-13(11)16-10)14(17)15(2,3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEBUXHJRJLFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one

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